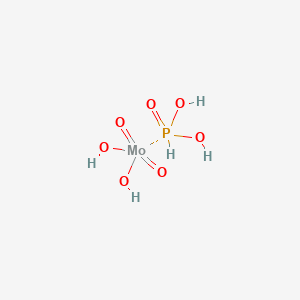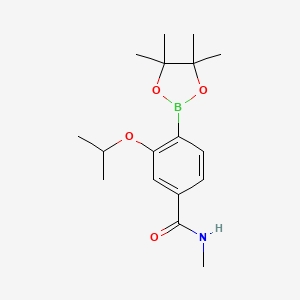![molecular formula C12H22N2 B13720584 (1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane CAS No. 161513-67-3](/img/structure/B13720584.png)
(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a diazatricyclic core, which contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazatricyclic Core: This step involves the cyclization of a suitable precursor containing nitrogen atoms to form the diazatricyclic core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated purification systems to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylammonium lead halide: A compound with a perovskite structure used in solar cells and other applications.
Vinyl chloride: A compound used in the production of polyvinyl chloride (PVC) and other industrial applications.
Uniqueness
(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane is unique due to its tricyclic structure and the presence of nitrogen atoms, which contribute to its distinctive chemical properties and reactivity. This sets it apart from other similar compounds and makes it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
161513-67-3 |
|---|---|
Molekularformel |
C12H22N2 |
Molekulargewicht |
194.32 g/mol |
IUPAC-Name |
(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane |
InChI |
InChI=1S/C12H22N2/c1-13-7-10-6-11(9-13)12-4-2-3-5-14(12)8-10/h10-12H,2-9H2,1H3/t10-,11+,12-/m1/s1 |
InChI-Schlüssel |
JHVZGAIDVLLSEV-GRYCIOLGSA-N |
Isomerische SMILES |
CN1C[C@H]2C[C@@H](C1)[C@H]3CCCCN3C2 |
Kanonische SMILES |
CN1CC2CC(C1)C3CCCCN3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester](/img/structure/B13720506.png)
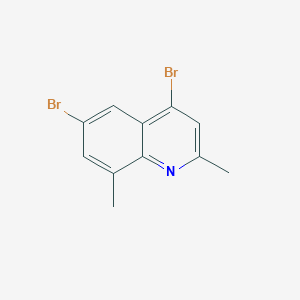
![4-(4,4-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13720522.png)
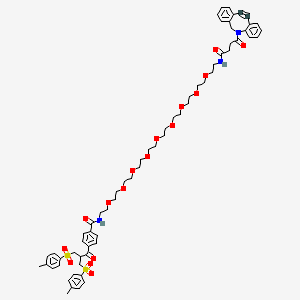
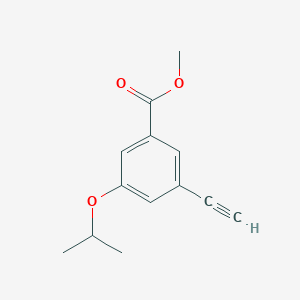

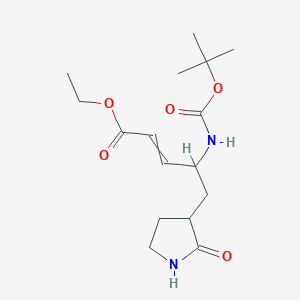
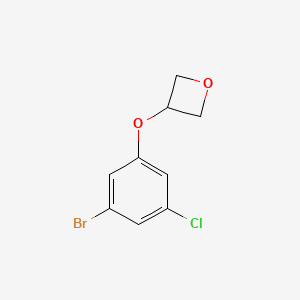
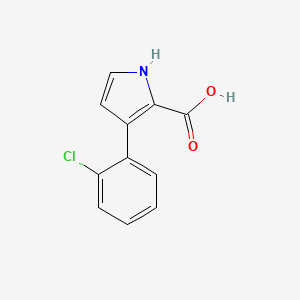
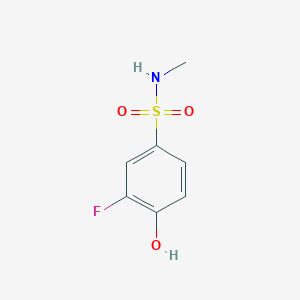
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide](/img/structure/B13720567.png)

